

Application Notes and Protocols for Neoxaline in Tubulin Polymerization Assays

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Compound of Interest

Compound Name: Neoxaline

Cat. No.: B1678187

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Introduction

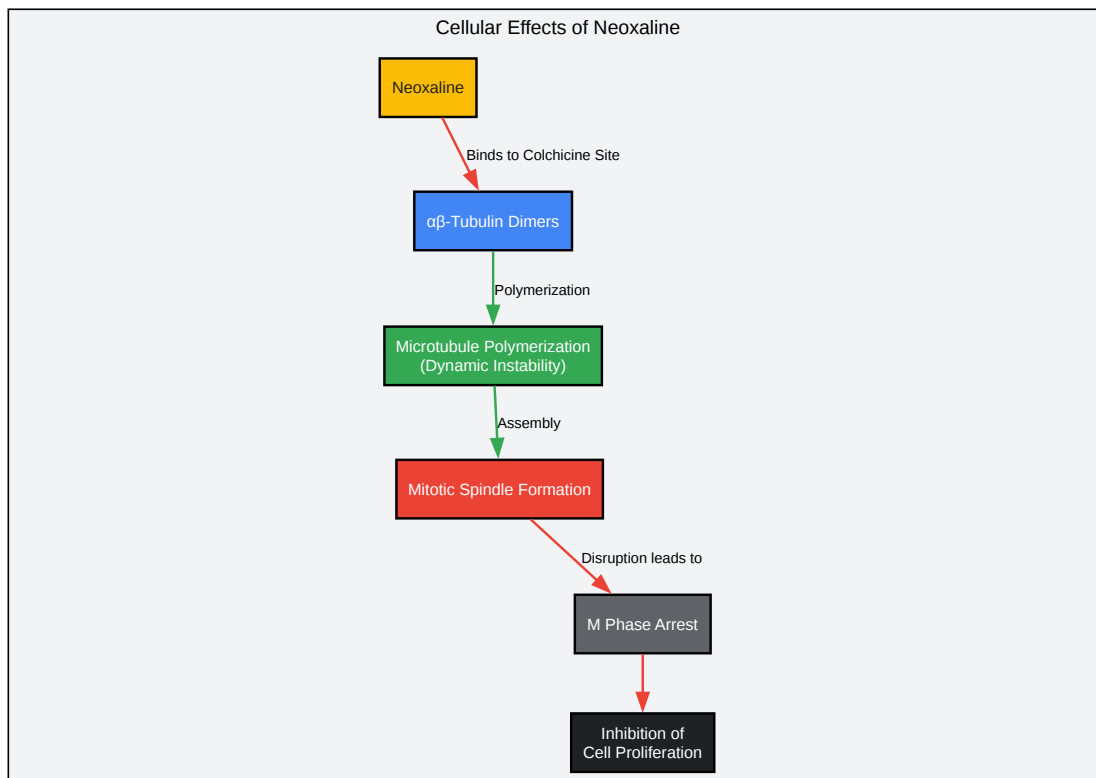
Neoxaline is a fungal alkaloid that has been identified as a potent inhibitor of cell proliferation.^{[1][2]} Its cytotoxic effects are attributed to its ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.^{[1][2]} This activity leads to cell cycle arrest in the M phase, making **Neoxaline** and its analogs promising candidates for investigation in cancer chemotherapy.^{[1][2]} Microtubules, dynamic polymers of α - and β -tubulin heterodimers, are essential for various cellular processes, including cell division, motility, and intracellular transport.^{[3][4]} Consequently, agents that disrupt microtubule function are a major focus of anticancer drug development.^{[3][5][6]}

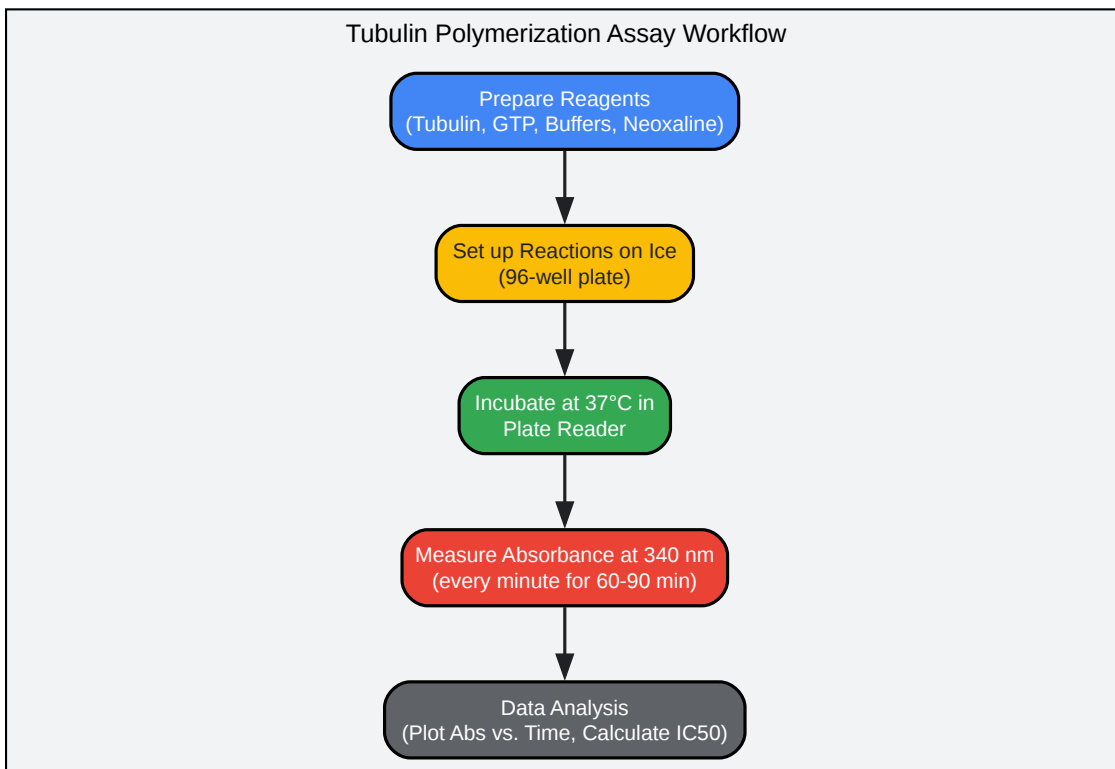
These application notes provide a comprehensive overview of the use of **Neoxaline** in tubulin polymerization assays, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

Neoxaline exerts its antimitotic effect by directly interacting with tubulin, thereby inhibiting its polymerization into microtubules.^{[1][2]} Studies have shown that **Neoxaline** disrupts the assembly of cytoplasmic microtubules in cells.^{[1][2]} Competitive binding assays have revealed that **Neoxaline** inhibits the binding of radiolabeled colchicine to tubulin, indicating that it likely binds at or near the colchicine-binding site on the β -tubulin subunit.^{[1][2]} This interference with

tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis, leading to M phase arrest and subsequent inhibition of cell division.^{[1][2]}





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